molecular formula C15H19N3OS B2670598 N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide CAS No. 1385277-70-2

N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide

Cat. No. B2670598
CAS RN: 1385277-70-2
M. Wt: 289.4
InChI Key: YSQNKQMXQCVXRD-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative that has a cyanomethyl group attached to it.

Scientific Research Applications

Microbial Activity

The synthesis of novel Mannich bases, including compounds with structural similarities to N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide, has been explored for their microbial activity. These compounds have shown significant activity against bacterial and fungal cultures, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger. The advantages of these compounds include small reaction time, eco-friendly products, high yield, and very good microbial activity, making the synthesis procedure economical compared to conventional methods (Nandhikumar & Subramani, 2018).

Antifungal Agents

Derivatives of morpholin-3-yl-acetamide, with structural similarities, have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The development of these compounds has focused on improving plasmatic stability while maintaining in vitro antifungal activity. This optimization has led to compounds that not only exhibit fungicidal activity against Candida species but also show broad antifungal in vitro activity against various fungi species, such as molds and dermatophytes, demonstrating in vivo efficacy in murine models (Bardiot et al., 2015).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its inhibiting effect on mild steel corrosion in hydrochloric acid medium. The inhibitor exhibits high efficiency, showing more than 90% inhibition at 0.01 M concentration. This research highlights the potential of such compounds in corrosion inhibition, with findings indicating that the adsorption process of these molecules at the mild steel/hydrochloric acid solution interface follows the Langmuir adsorption isotherm model, suggesting spontaneous adsorption on the steel surface (Nasser & Sathiq, 2016).

Synthesis of Heterocyclic Compounds

Compounds related to this compound have been utilized in the synthesis of various heterocyclic compounds with potential biological activities. This includes the synthesis of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The reaction pathways explored include dipolar cyclization, dinucleophilic-bielectrophilic attack, and Gewald-type attack, among others. These synthetic approaches have led to a diverse set of products with high inhibitory effects against human cancer cell lines, showcasing the versatility and utility of these compounds in medicinal chemistry (Shams et al., 2010).

properties

IUPAC Name

N-(cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-12-2-4-13(5-3-12)14-11-20-9-8-18(14)10-15(19)17-7-6-16/h2-5,14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNKQMXQCVXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CSCCN2CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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